molecular formula C11H9N3O3 B1268356 4-Amino-5-benzoylisoxazole-3-carboxamide CAS No. 76390-64-2

4-Amino-5-benzoylisoxazole-3-carboxamide

Cat. No. B1268356
CAS RN: 76390-64-2
M. Wt: 231.21 g/mol
InChI Key: PEPVENQAOITVSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-5-benzoylisoxazole-3-carboxamide involves multiple steps, including condensation reactions, amidation, and cyclization. For instance, the synthesis of related triazoles and pyrazoles has been achieved through reactions involving amino-carboxamides and amidines, showcasing a range of methodologies applicable to the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide derivatives. Such processes often require specific conditions, such as the presence of alkali or acid catalysts, to proceed efficiently (Albert & Trotter, 1979).

Molecular Structure Analysis

Molecular structure analysis of 4-Amino-5-benzoylisoxazole-3-carboxamide and related compounds can be conducted using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectroscopy, and X-ray crystallography. These analyses provide valuable information on the molecular geometry, electronic structure, and potential reactive sites of the molecule, essential for understanding its reactivity and interactions with other molecules. For example, studies have detailed the structural characterization of related compounds, revealing insights into their stability and reactivity patterns (Lu et al., 2017).

Chemical Reactions and Properties

4-Amino-5-benzoylisoxazole-3-carboxamide participates in various chemical reactions, indicative of its reactive functional groups. These reactions may include nucleophilic substitutions, condensations, and cyclization reactions, leading to a wide array of derivatives with diverse biological activities. The compound's chemical properties are closely related to its structure, where the presence of amino, carboxamide, and isoxazole groups play a significant role in its reactivity and the formation of new compounds with potential pharmacological applications (Wagner, Opolski, & Wietrzyk, 2003).

Physical Properties Analysis

The physical properties of 4-Amino-5-benzoylisoxazole-3-carboxamide, such as solubility, melting point, and crystalline structure, are essential for its handling and application in various research fields. These properties are determined by the compound's molecular structure and are critical for its formulation and delivery in potential therapeutic applications. Studies involving related compounds have provided valuable data on their physical constants, aiding in the development of compounds with optimized pharmacokinetic profiles (Pillai et al., 1994).

Scientific Research Applications

Synthesis and Cytostatic Activity

4-Amino-5-benzoylisoxazole-3-carboxamide has been utilized in the synthesis of 4-(3,3-Alkyltriazeno)-5-benzoylisoxazole-3-carboxamides hydrochloride and 7-benzoyl-3,4-dihydroisoxazolo[4,3-d]-[1,2,3]-triazyne-4-one. These compounds, derived from 4-diazo-5-benzoylisoxazole-3-carboxamide chloride, have shown potential in cytostatic activity, comparable to Dacarbazine, a known cancer treatment drug (Wagner, Opolski, & Wietrzyk, 2003).

Basis for Triazole and Pyrimidine Derivatives

The compound serves as a foundation for creating various triazole and pyrimidine derivatives. These derivatives have implications in different scientific fields, including pharmacology and material sciences. One example includes the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines (Albert & Trotter, 1979).

Role in Isoxazole Synthesis

4-Amino-5-benzoylisoxazole-3-carboxamide plays a critical role in the synthesis of various isoxazole-containing compounds. These synthesized compounds have potential applications in medicine, particularly for their antimicrobial and antitumor properties. For instance, the synthesis of benzoxazole derivatives has been explored for their antimicrobial activities against a range of microorganisms (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Antimicrobial and Antitumor Activities

Research has been conducted on derivatives of 4-Amino-5-benzoylisoxazole-3-carboxamide to assess their antimicrobial and antitumor activities. Studies include the exploration of benzoxazole carboxamides as potential 5-HT3 receptor antagonists with implications in treating diseases related to 5-HT3 receptor dysfunction (Yang et al., 2010).

Chemical and Biological Characterization

The compound is also significant in the chemical and biological characterization of various novel molecules. For instance, in the synthesis of indazole and benzimidazolone derivatives, its derivatives have shown significant 5-HT4 receptor antagonist affinity, crucial for pharmacological research (Schaus et al., 1998).

Future Directions

Given its unique structure and properties, 4-Amino-5-benzoylisoxazole-3-carboxamide shows promise for future research in drug discovery, organic synthesis, and medicinal research. Its application in the synthesis of new classes of bioactive peptides presents an exciting direction for future studies .

properties

IUPAC Name

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPVENQAOITVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341097
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-benzoylisoxazole-3-carboxamide

CAS RN

76390-64-2
Record name SBB000705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Wagner, K Al‐Kadasi, L Becan… - Journal of …, 2010 - Wiley Online Library
… A series of 5-aminomethyl-7-phenyl-isoxazolo[4,5-d]pyrimidine-3-carboxamide was obtained from 4-amino-5-benzoylisoxazole-3-carboxamide with acetonitrile, and chloroacetonitrile …
Number of citations: 12 onlinelibrary.wiley.com
VP Kislyi, EB Danilova, VV Semenov… - Russian chemical …, 2006 - Springer
Base-catalyzed cyclization of O-alkylated α-hydroxyimino nitriles gave mixtures of 4-aminoisoxazoles and 5-aminooxazoles, their ratio depending on the substituent structures and the …
Number of citations: 2 link.springer.com
NOH NOH - Indian Journal of Chemistry …, 1998 - Council of Scientific & Industrial …
Number of citations: 0

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